5,5-Dimethyl-2-phenyl-1,3-dioxane
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Overview
Description
5,5-Dimethyl-2-phenyl-1,3-dioxane is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.2542 g/mol . It is a derivative of 1,3-dioxane, characterized by the presence of two methyl groups and a phenyl group attached to the dioxane ring. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of NBS via an in situ acetal exchange process .
Industrial Production Methods
Industrial production of 1,3-dioxanes typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and continuous removal of by-products are crucial for optimizing yield and purity. Industrial methods may also employ advanced techniques such as flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using H2/Ni, Zn/HCl, or NaBH4.
Substitution: Electrophilic substitution reactions with reagents like RCOCl and RCHO.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2/Ni under high pressure, Zn/HCl in acidic medium.
Substitution: RCOCl in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxanes.
Scientific Research Applications
5,5-Dimethyl-2-phenyl-1,3-dioxane has diverse applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a scaffold in drug design.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-dioxane, 5,5-dimethyl-2-phenyl- involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical synthesis . Its molecular targets include carbonyl compounds, where it forms acetals or ketals, thereby preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: The parent compound without the methyl and phenyl substitutions.
1,3-Dioxolane: A similar compound with a five-membered ring.
5,5-Dimethyl-1,3-dioxane-2-one: Another derivative with a ketone group.
Uniqueness
5,5-Dimethyl-2-phenyl-1,3-dioxane is unique due to its specific substitutions, which enhance its stability and reactivity compared to its parent compound and other derivatives . The presence of the phenyl group also imparts distinct chemical properties, making it valuable in specialized applications.
Properties
CAS No. |
776-88-5 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
5,5-dimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-12(2)8-13-11(14-9-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
VUJMMVJKRWURKX-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C |
Appearance |
Solid powder |
776-88-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3-Dioxane, 5,5-dimethyl-2-phenyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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